(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes an imidazolidinone core with multiple substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the ethoxy and methylpropoxy phenyl groups. The final step involves the formation of the sulfanylidene group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
(5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Structurally similar to heparin, these compounds are found in marine organisms and have anticoagulant properties.
The uniqueness of (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific substituents and the resulting biological activities, which distinguish it from other compounds in its class.
Properties
Molecular Formula |
C19H26N2O3S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O3S/c1-5-9-21-18(22)15(20-19(21)25)10-14-7-8-16(24-12-13(3)4)17(11-14)23-6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,25)/b15-10- |
InChI Key |
JRHOEQJQQCVPIA-GDNBJRDFSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(C)C)OCC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.